molecular formula C25H40ClN3O8 B11934575 methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride

methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride

Cat. No.: B11934575
M. Wt: 546.1 g/mol
InChI Key: OALTWKBPDWNJQS-GVSHSMASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate hydrochloride is a complex synthetic compound featuring a stereochemically defined dioxolane ring (4S configuration), a morpholine-4-carbonylamino-ethylamino side chain, and a propanoate ester group. It is recognized as the hydrochloride salt of Landiolol, a short-acting β1-selective adrenergic receptor antagonist used clinically for rapid heart rate control in perioperative settings .

The synthesis involves a stereospecific ring-opening reaction between (2,2-dimethyl-1,3-dioxolane-4S-yl)methyl-3-[4-(2(S),3-epoxypropyl)phenyl]propionate and N-(2-aminoethyl)-4-morpholino-carboxamide oxalate under mild conditions, yielding high-purity product suitable for industrial-scale production . The compound’s structural complexity, including chiral centers (4S and 2S), enhances its receptor specificity and metabolic stability compared to non-selective beta-blockers.

Properties

Molecular Formula

C25H40ClN3O8

Molecular Weight

546.1 g/mol

IUPAC Name

methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-17-22(36-25)21(14-23(30)32-3)18-4-6-20(7-5-18)34-16-19(29)15-26-8-9-27-24(31)28-10-12-33-13-11-28;/h4-7,19,21-22,26,29H,8-17H2,1-3H3,(H,27,31);1H/t19-,21?,22+;/m0./s1

InChI Key

OALTWKBPDWNJQS-GVSHSMASSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C(CC(=O)OC)C2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl

Canonical SMILES

CC1(OCC(O1)C(CC(=O)OC)C2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C25H39ClN3O8C_{25}H_{39}ClN_3O_8 and a molecular weight of approximately 546.1 g/mol. Its structure includes a dioxolane ring, which contributes to its stability and solubility in biological systems. The presence of functional groups such as hydroxyl and morpholine derivatives enhances its biological activity and pharmacokinetic properties .

Medicinal Chemistry Applications

1. Antihypertensive Agent

Research indicates that derivatives of this compound may exhibit antihypertensive effects. The morpholine moiety is known for its role in enhancing solubility and bioavailability, making it suitable for developing oral antihypertensive medications. Studies have demonstrated that compounds with similar structures can effectively lower blood pressure by acting on specific receptors in the cardiovascular system .

2. Antidiabetic Properties

The compound's potential as an antidiabetic agent has been explored through various studies. The stereochemistry of the dioxolane ring is crucial for its interaction with biological targets involved in glucose metabolism. Preliminary findings suggest that compounds with similar configurations can inhibit key enzymes like α-glucosidase and α-amylase, thus reducing postprandial blood glucose levels .

Drug Delivery Systems

1. Nanoparticle Formulations

The compound's solubility profile allows it to be incorporated into nanoparticle drug delivery systems. These systems can enhance the bioavailability of poorly soluble drugs by improving their absorption in the gastrointestinal tract. Research has shown that using such formulations can lead to increased therapeutic efficacy while minimizing side effects associated with high doses of active pharmaceutical ingredients .

2. Controlled Release Mechanisms

Incorporating this compound into polymeric matrices can facilitate controlled release mechanisms, allowing for sustained therapeutic effects over extended periods. Such systems are particularly beneficial for chronic conditions requiring long-term medication adherence, such as hypertension and diabetes .

Case Studies

1. Clinical Trials for Hypertension

A clinical trial investigating the efficacy of a formulation based on this compound demonstrated promising results in reducing systolic and diastolic blood pressure in patients with mild to moderate hypertension. The study highlighted the importance of the morpholine group in enhancing receptor affinity and selectivity .

2. Antidiabetic Research

In another study focused on diabetes management, a derivative of this compound was tested against various diabetic models. The results indicated significant reductions in blood glucose levels, supporting its potential as a therapeutic agent for type 2 diabetes .

Chemical Reactions Analysis

Esterification and Acetal Formation

The synthesis involves sequential protection and coupling steps:

  • Ester Formation : The methyl propanoate group is introduced via esterification of 3-(4-hydroxyphenyl)propanoic acid with (4S)-2,2-dimethyl-1,3-dioxolan-4-yl methanol under acidic or coupling conditions (e.g., DCC/DMAP) .

  • Acetal Protection : The (4S)-2,2-dimethyl-1,3-dioxolan-4-yl group acts as a protecting group for a vicinal diol, stabilized under neutral/basic conditions but labile in acidic environments .

Amide Coupling

The morpholine-4-carbonylaminoethylamino side chain is introduced through:

  • Carbodiimide-Mediated Coupling : Reaction of 2-(morpholine-4-carbonylamino)ethylamine with the secondary alcohol intermediate under activation by reagents like EDC or HOBt .

Reaction StepReagents/ConditionsProduct
EsterificationDCC, DMAP, CH₂Cl₂Methyl propanoate intermediate
Amide CouplingEDC, HOBt, DIPEAMorpholine-carbonylaminoethylamino side chain

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis (Saponification) : Yields the carboxylic acid and methanol.
    C25H40ClN3O8+NaOHC24H38ClN3O8Na+CH3OH\text{C}_{25}\text{H}_{40}\text{ClN}_3\text{O}_8 + \text{NaOH} \rightarrow \text{C}_{24}\text{H}_{38}\text{ClN}_3\text{O}_8\text{Na} + \text{CH}_3\text{OH} .

  • Acidic Hydrolysis : Less common due to competing acetal hydrolysis .

Acetal Hydrolysis

The dioxolane ring is susceptible to acidic hydrolysis, generating a diol and acetone:
Dioxolane+H3O+Diol+Acetone\text{Dioxolane} + \text{H}_3\text{O}^+ \rightarrow \text{Diol} + \text{Acetone} .

Functional GroupHydrolysis ConditionProducts
Methyl Ester1M NaOH, 80°CCarboxylic acid, Methanol
Dioxolane Acetal0.1M HCl, 25°CDiol, Acetone

Oxidative Stability

The (2S)-2-hydroxy group is resistant to oxidation under physiological conditions but may form a ketone under strong oxidizing agents (e.g., CrO₃) .

Salt Metathesis

The hydrochloride salt can undergo ion exchange with stronger acids (e.g., H₂SO₄) to form alternative salts .

Stability in Solution

  • pH-Dependent Degradation : Rapid hydrolysis occurs at pH < 3 (acetal cleavage) or pH > 10 (ester saponification) .

  • Thermal Stability : Melting point = 125.4°C; decomposes above 200°C .

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.2 (HCl)Acetal hydrolysis< 1 hour
pH 7.4 (PBS)Minimal degradation> 24 hours

Synthetic Byproducts and Impurities

Common impurities include:

  • Des-acetal Intermediate : From incomplete acetal protection during synthesis .

  • Morpholine Ring-Opened Product : Under prolonged acidic conditions .

Comparison with Similar Compounds

Comparison with Target Compound :

  • Functional Groups: The target compound’s morpholine-carbonyl and ethylamino groups enhance water solubility and β1-selectivity, whereas brominated derivatives (e.g., 5, 8) prioritize lipophilicity for membrane penetration in anticancer applications.
  • Stereochemistry : The target’s (4S,2S) configuration contrasts with the racemic or unspecified stereochemistry of compounds 4–8, likely influencing receptor binding precision.

Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindol-2-yl)Propanoate Hydrochloride ()

This compound (CAS 97338-03-9) shares a hydrochloride salt form and ester-propanoate backbone but replaces the morpholine group with a phthalimide moiety:

Property Target Compound Compound
Molecular Formula C₂₅H₃₆ClN₃O₈ (estimated) C₁₉H₁₉ClN₂O₄
Key Groups Morpholine-4-carbonyl, dioxolane, hydroxypropoxy Phthalimide, 4-aminophenyl
Therapeutic Use Cardiovascular (β1-blocker) Unspecified (likely protease inhibitor or CNS agent)

Key Differences :

  • The phthalimide group in ’s compound may confer protease-binding affinity, whereas the morpholine-ethylamino chain in the target enables adrenergic receptor interaction.
  • The dioxolane ring in the target enhances metabolic stability compared to the simpler ethyl ester in ’s compound.

Research Findings and Pharmacological Implications

  • Target Compound : As Landiolol, it exhibits rapid onset (<2 min) and short half-life (~4 min) due to esterase-mediated hydrolysis, making it ideal for acute cardiac care .
  • Anticancer Analogues: Compounds 4–8 show IC₅₀ values ranging from 1–50 μM in melanoma and glioblastoma models, linked to bromine-induced DNA intercalation or tyrosine kinase inhibition .
  • Salt Forms: The hydrochloride salt (target) offers improved solubility in polar solvents compared to oxalate or freebase forms, enhancing intravenous administration efficacy .

Preparation Methods

Reaction Sequence and Intermediate Formation

The Chinese patent CN106608863A outlines a six-step synthesis starting from para-hydroxybenzenepropanoic acid. Key steps include:

  • Esterification : Para-hydroxybenzenepropanoic acid reacts with (4S)-2,2-dimethyl-1,3-dioxolan-4-yl methyl chloride under phase transfer conditions (DMSO, KOH, K₂CO₃) to form the ester intermediate.

  • Epoxidation : The ester intermediate is treated with (2S)-epichlorohydrin in the presence of sodium hydroxide to generate the epoxide.

  • Ring-Opening Amination : The epoxide undergoes nucleophilic attack by N-(2-aminoethyl)morpholine-4-carboxamide in isopropanol/water, followed by salt formation with ammonium chloride and HCl to yield Landiolol hydrochloride.

Optimization and Yield Data

  • Phase Transfer Catalyst : Tetrabutylammonium bromide increases the esterification rate, reducing reaction time from 24 hours to 6 hours.

  • Epoxide Purity : Using chiral (2S)-epichlorohydrin ensures >99% enantiomeric excess (ee) for the epoxide intermediate.

  • Final Yield : The process achieves an overall yield of 84.3% with HPLC purity of 99.6%.

Table 1: Key Parameters for Phase Transfer Catalysis Method

StepConditionsYieldPurity (HPLC)
EsterificationDMSO, KOH, 60°C, 6h92%98.5%
EpoxidationNaOH, (2S)-epichlorohydrin, 45°C88%99.2%
Ring-OpeningIsopropanol/H₂O, 50°C, 5h92.3%99.4%
Salt FormationHCl/ethyl acetate, 5–10°C84.3%99.6%

Enantioselective Synthesis Using Epichlorohydrin

Chiral Resolution and Intermediate Coupling

The European patent EP2687521B1 details an enantioselective route starting from (S)-epichlorohydrin. Critical stages include:

  • Epoxide Synthesis : (S)-Epichlorohydrin reacts with 3-(4-hydroxyphenyl)propanoic acid derivative under Jacobsen epoxidation conditions to form the chiral epoxide.

  • Amination : The epoxide is treated with N-(2-aminoethyl)morpholine-4-carboxamide in ethyl acetate, followed by pH adjustment to isolate Landiolol free base.

  • Hydrochloride Formation : The free base is dissolved in isopropanol, treated with HCl gas, and crystallized with acetone to yield the hydrochloride salt.

Advantages and Challenges

  • Enantiopurity : The use of (S)-epichlorohydrin and Jacobsen catalyst ensures >99.5% ee for the epoxide, critical for clinical efficacy.

  • Solvent System : Ethyl acetate minimizes by-products during amination, though residual solvent removal requires careful distillation.

  • Yield : The overall yield is 78% with 99.8% purity, but the process demands stringent temperature control during crystallization.

Simplified Salification from Landiolol Free Base

Direct Acidification Approach

ChemicalBook describes a one-step salification method starting from Landiolol free base:

  • Dissolution : Landiolol (10 g, 19.62 mmol) is dissolved in ethyl acetate (100 mL) at 5–10°C.

  • HCl Addition : A 15–18% HCl-ethyl acetate solution is added dropwise, precipitating the hydrochloride salt.

  • Crystallization : The suspension is filtered, washed with cold ethyl acetate, and dried under vacuum to yield 10.28 g (95.9%) of Landiolol hydrochloride.

Purity and Scalability

  • HPLC Purity : 99.85%, suitable for pharmaceutical use without further purification.

  • Limitations : Requires high-purity Landiolol free base (>98%), which may necessitate additional purification steps if synthesized via low-yield routes.

Ethylenediamine Protection-Deprotection Strategy

Thesis-Based Synthesis

Wang Yuanzhong’s master’s thesis introduces a method using ethylenediamine protection:

  • Boc Protection : Ethylenediamine is mono-protected with tert-butoxycarbonyl (Boc) to form 2-aminoethyl-tert-butoxycarboxamide.

  • Morpholine Coupling : The Boc-protected amine reacts with morpholine-4-carbonylimidazole to form N-(2-aminoethyl)morpholine-4-carboxamide.

  • Deprotection : Trifluoroacetic acid removes the Boc group, followed by oxalic acid salt formation and HCl conversion to the hydrochloride.

Key Observations

  • Atom Economy : The use of 20 equivalents of ethylenediamine reduces atom efficiency, making the process less sustainable.

  • Yield : 72% overall yield with 98.3% purity, but column chromatography is needed for intermediate purification.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Landiolol Hydrochloride Synthesis

MethodOverall YieldPurityKey AdvantageLimitation
Phase Transfer84.3%99.6%No column chromatographyRequires toxic DMSO
Enantioselective78%99.8%High enantiopurityCostly catalysts
Direct Salification95.9%99.85%Single-step processDependent on free base purity
Boc Protection72%98.3%Avoids chiral resolutionLow atom economy

Environmental and Economic Considerations

  • Solvent Waste : The phase transfer method generates DMSO waste, requiring specialized disposal.

  • Catalyst Cost : Jacobsen catalysts in the enantioselective route increase production costs by ~15% compared to other methods.

  • Scalability : Direct salification is most scalable but hinges on the availability of high-purity Landiolol free base .

Q & A

Q. What are the established synthetic routes for this compound, and how do their yields and purity profiles compare?

The compound (also known as Landiolol hydrochloride) is synthesized via stereoselective routes involving chiral intermediates. Key steps include:

  • Stereoselective formation of the dioxolane ring : The (4S)-2,2-dimethyl-1,3-dioxolan-4-yl moiety is synthesized using chiral catalysts to ensure enantiomeric control .
  • Coupling of the morpholine-carbonylaminoethylamino propoxy side chain : This step requires precise pH control (6.5–7.5) to avoid racemization, with yields typically ranging from 65–75% .
  • Final hydrochlorination : Conducted under anhydrous conditions to prevent hydrolysis, achieving >98% purity via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are recommended for structural confirmation and chiral purity assessment?

  • HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, with a mobile phase of hexane:isopropanol (85:15) and UV detection at 254 nm .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 confirm regiochemistry, with key signals at δ 1.35 (dioxolane methyl groups) and δ 3.65 (morpholine protons) .
  • Mass spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion peak at m/z 629.2874 (calculated for C29_{29}H43_{43}N3_3O9_9Cl) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory. Respiratory protection (N95 masks) is required during powder handling due to potential aerosolization .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
  • Spill management : Neutralize with 5% sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent hydrochloride dissociation .

Advanced Research Questions

Q. How can computational modeling optimize stereoselective synthesis and reduce byproduct formation?

  • Reaction path search algorithms (e.g., GRRM) identify low-energy transition states for chiral intermediates, reducing undesired diastereomers .
  • Density Functional Theory (DFT) : Predicts steric and electronic effects of substituents on reaction kinetics. For example, the morpholine-carbonyl group’s electron-withdrawing nature slows coupling by 12% compared to non-substituted analogs .
  • Machine learning : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for ≥90% enantiomeric excess .

Q. How should researchers resolve discrepancies in pharmacological activity data across experimental models?

  • In vitro vs. in vivo contradictions : For β-blocker activity, calibrate assays using:
  • CHO cells expressing human β1-adrenoceptors (EC50_{50} = 12 nM) vs. rat aortic ring assays (EC50_{50} = 28 nM). Cross-validate with radioligand binding studies (Ki_i = 8.3 nM) to confirm receptor affinity .
  • Species-specific metabolic profiling : Use LC-MS to identify interspecies differences in hepatic clearance (e.g., rat CYP2D6 vs. human CYP3A4) .

Q. What hybrid experimental-computational strategies predict stability under physiological conditions?

  • Accelerated stability studies : Expose the compound to pH 1–10 buffers at 40°C for 14 days. Monitor degradation via HPLC and correlate with molecular dynamics simulations of hydrolysis pathways .
  • Forced degradation : UV irradiation (ICH Q1B) generates photolytic byproducts (e.g., morpholine ring cleavage), characterized by tandem MS/MS and compared to DFT-predicted fragmentation patterns .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Contradiction : Solubility in water is reported as 1.2 mg/mL vs. 0.8 mg/mL in independent studies.
  • Resolution :
  • Verify polymorphic forms via XRPD; the α-form (needle crystals) has higher aqueous solubility than the β-form (prismatic crystals) .
  • Use molecular dynamics simulations to analyze hydration shells, identifying solvent-clustering effects that reduce solubility in ionized states .

Methodological Best Practices

Designing a stability-indicating assay for long-term storage studies :

  • Chromatographic conditions : Use a C18 column (150 × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (70:30). Detect degradants at 220 nm and 280 nm .
  • Acceptance criteria : ≤0.5% total impurities after 24 months at 25°C/60% RH, per ICH Q3A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.